molecular formula C14H29ClO2 B12578675 1-Chloro-3-(undecyloxy)propan-2-OL CAS No. 201995-23-5

1-Chloro-3-(undecyloxy)propan-2-OL

Cat. No.: B12578675
CAS No.: 201995-23-5
M. Wt: 264.83 g/mol
InChI Key: UGYBMQWYHHZCLB-UHFFFAOYSA-N
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Description

1-Chloro-3-(undecyloxy)propan-2-OL is a chlorohydrin derivative characterized by an 11-carbon alkyl chain (undecyloxy group) attached via an ether linkage to a glycerol backbone with a chlorine atom at the 1-position. This structure imparts amphiphilic properties, making it relevant in surfactant applications and as a pharmaceutical intermediate.

Properties

CAS No.

201995-23-5

Molecular Formula

C14H29ClO2

Molecular Weight

264.83 g/mol

IUPAC Name

1-chloro-3-undecoxypropan-2-ol

InChI

InChI=1S/C14H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-17-13-14(16)12-15/h14,16H,2-13H2,1H3

InChI Key

UGYBMQWYHHZCLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC(CCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(undecyloxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with undecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of undecanol attacks the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(undecyloxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorine atom can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 1,3-dihydroxypropane derivatives.

    Substitution: Formation of various substituted propan-2-OL derivatives.

Scientific Research Applications

1-Chloro-3-(undecyloxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(undecyloxy)propan-2-OL depends on its chemical reactivity. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-3-(undecyloxy)propan-2-OL with structurally related chlorohydrins, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Chlorohydrin Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-Chloro-3-(undecyloxy)propan-2-OL Undecyloxy (C11H23O) C14H29ClO2 264.83 (estimated) Surfactant potential, lipophilic -
1-Chloro-3-(dodecyloxy)propan-2-ol Dodecyloxy (C12H25O) C15H31ClO2 278.86 Higher lipophilicity, surfactants
1-Chloro-3-(4-chlorophenoxy)propan-2-ol 4-Chlorophenoxy (C6H4ClO) C9H10Cl2O2 221.08 Discontinued; aromatic reactivity
1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol Indolyloxy (C8H6NO) C11H12ClNO2 241.67 Pharmaceutical impurity
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol 2-Hydroxyethoxy (C2H5O2) C5H11ClO3 154.59 Hydrophilic, lab reagent
Propranolol Chloro Impurity 1-Naphthoxy (C10H7O) C13H13ClO2 244.70 Bulkier aromatic group, drug impurity

Structural and Functional Group Comparisons

  • Alkyl Chain Length :

    • The undecyloxy (C11) and dodecyloxy (C12) chains confer high lipophilicity, suitable for surfactant applications. The dodecyloxy derivative has a marginally higher molecular weight (278.86 vs. 264.83 estimated) and melting point due to increased van der Waals interactions .
    • Shorter chains (e.g., 2-hydroxyethoxy in ) enhance water solubility but reduce membrane permeability.
  • Aromatic vs. These compounds are often intermediates in β-blocker synthesis but face discontinuation due to stability or toxicity concerns . Aliphatic chains (undecyloxy, dodecyloxy) improve lipid solubility, favoring use in emulsifiers or drug delivery systems.
  • Functional Group Diversity: The hydroxyethoxy group in adds a polar hydroxyl group, enabling hydrogen bonding and higher boiling points (e.g., predicted 364.5°C for a methoxyethylphenoxy derivative ). Amino groups (e.g., in 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol ) increase reactivity in nucleophilic substitutions, broadening pharmaceutical utility.

Physicochemical Properties

  • Solubility: Long alkyl chains (C11–C12) render compounds like 1-Chloro-3-(undecyloxy)propan-2-OL poorly soluble in water but miscible with organic solvents.
  • Thermal Stability: Branched substituents (e.g., methoxyethylphenoxy in ) lower melting points compared to linear alkyl chains. For example, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol has a predicted density of 1.157 g/cm³ and boiling point of 364.5°C .

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